12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Overview
Description
12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, including nucleophilic and amidation reactions . The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced analytical techniques, such as NMR, IR, and MS, is crucial for monitoring the synthesis and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has a wide range of scientific research applications. In chemistry, it is used as a substrate in various reactions, including para-alkenylation reactions . In biology, it serves as a potential enzyme inhibitor or specific ligand for drug development . In medicine, it may be explored for its therapeutic properties, while in industry, it can be used in the synthesis of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene include 4-pyridineboronic acid pinacol ester and 4-pyrazoleboronic acid pinacol ester . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness: What sets this compound apart is its unique tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6S/c1-18(2)9-12-13-16-22-15(11-5-7-20-8-6-11)23-25(16)10-21-17(13)26-14(12)19(3,4)24-18/h5-8,10,24H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNRPDTODKNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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